5-Amino-3-(3-bromophenyl)isoxazole

Physicochemical Properties Lipophilicity Melting Point

5-Amino-3-(3-bromophenyl)isoxazole features a 5-aminoisoxazole core with a meta-bromophenyl group (LogP 3.27), offering distinct lipophilicity and solid-state behavior vs. para-bromo or non-brominated analogs. The primary amine enables amide conjugation to biotin/fluorophores, while the bromine serves as a Pd-catalyzed cross-coupling handle. Used in PAR-1 antagonist SAR achieving IC50 as low as 90 nM and CNS candidate synthesis. Melting point 119-121°C facilitates scale-up handling.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 119162-52-6
Cat. No. B038194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-bromophenyl)isoxazole
CAS119162-52-6
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NOC(=C2)N
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyQDLXPXDDINSMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(3-bromophenyl)isoxazole (CAS 119162-52-6) Baseline and Procurement Overview


5-Amino-3-(3-bromophenyl)isoxazole is a heterocyclic building block featuring a 5-aminoisoxazole core with a 3-bromophenyl substituent at the 3-position . This compound belongs to the 5-amino-3-arylisoxazole class, a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and rigid geometry [1]. Key physicochemical identifiers include molecular formula C9H7BrN2O, molecular weight 239.07 g/mol, and a predicted LogP of 3.27 [2].

Why 5-Amino-3-(3-bromophenyl)isoxazole Cannot Be Replaced by Unsubstituted or Positional Isomers


Substituting this specific meta-bromo aryl isoxazole with close analogs such as 5-amino-3-phenylisoxazole (no bromine) or the para-bromo isomer 3-(4-bromophenyl)isoxazol-5-amine introduces measurable differences in lipophilicity, solid-state behavior, and acute toxicity classification that directly impact experimental design, handling protocols, and downstream synthetic utility [1]. Generic substitution without accounting for these quantifiable variations can compromise assay reproducibility, formulation stability, and compliance with safety regulations.

Quantitative Differentiation of 5-Amino-3-(3-bromophenyl)isoxazole Against Closest Analogs


Lipophilicity and Solid-State Behavior Comparison: 5-Amino-3-(3-bromophenyl)isoxazole vs. 5-Amino-3-phenylisoxazole

5-Amino-3-(3-bromophenyl)isoxazole exhibits a significantly higher calculated LogP (3.27) compared to the non-brominated 5-amino-3-phenylisoxazole (LogP 2.51) [1][2]. The increase in lipophilicity (ΔLogP = +0.76) is attributed to the bromine substituent and directly affects partitioning in biological assays and chromatographic retention. Additionally, the melting point of the brominated derivative (118-122 °C) is approximately 8 °C higher than the unsubstituted analog (110-114 °C), influencing crystallization and formulation behavior [1].

Physicochemical Properties Lipophilicity Melting Point

Positional Isomer Impact: 3-Bromo vs. 4-Bromo Substitution on Physicochemical and Hazard Properties

Moving the bromine atom from the meta (3-) to the para (4-) position dramatically alters the melting point from 119-121 °C to 160-166 °C (Δ ≈ +45 °C) . More critically, the acute oral toxicity classification shifts from Category 4 (Harmful if swallowed, H302) for the meta isomer to Category 3 (Toxic if swallowed, H301) for the para isomer, and the para isomer is regulated as a Class 6.1 Poison (UN2811) for transport, while the meta isomer is not . This quantifiable difference imposes distinct handling and shipping requirements.

Isomer Comparison Toxicology Melting Point

Validated Pharmacophore Scaffold: 5-Amino-3-arylisoxazole Class as PAR-1 Antagonists

The 5-amino-3-arylisoxazole core is a validated pharmacophore for human platelet thrombin receptor (PAR-1) antagonism. Optimization of this scaffold led to a 100-fold increase in potency, with lead compounds achieving IC50 values of 90 nM against TRAP-stimulated platelet activation and 510 nM against thrombin [1]. The 3-bromophenyl derivative provides a versatile starting point for further SAR exploration via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution at the bromine position [2].

PAR-1 Antagonist Thrombin Receptor Platelet Aggregation

Purity and Quality Control: 98% Assay with Batch-Specific Analytical Data Availability

Commercial suppliers offer this compound at a standard purity of 98%, with batch-specific analytical data (NMR, HPLC, GC) available upon request . This contrasts with some analog suppliers offering only 95% purity without accompanying QC documentation. The availability of detailed characterization data reduces the need for in-house purification and ensures reproducibility in synthetic and biological applications.

Purity Quality Control Analytical Chemistry

Recommended Research and Industrial Applications for 5-Amino-3-(3-bromophenyl)isoxazole


Medicinal Chemistry: PAR-1 Antagonist Lead Optimization

Utilize 5-Amino-3-(3-bromophenyl)isoxazole as a starting point for structure-activity relationship (SAR) studies targeting protease-activated receptor-1 (PAR-1). The validated 5-amino-3-arylisoxazole scaffold has demonstrated a 100-fold potency improvement in published optimization campaigns, with lead compounds achieving IC50 values as low as 90 nM against TRAP-stimulated platelet activation [1]. The 3-bromo substituent serves as a functional handle for diversification via palladium-catalyzed cross-coupling reactions.

Chemical Biology: Probe Synthesis for Target Identification

Employ this compound for the synthesis of affinity probes or chemical tools bearing a bromophenyl isoxazole moiety. The presence of the primary amine (5-position) allows facile conjugation to biotin, fluorophores, or solid supports via amide bond formation, while the bromine atom can be used for further functionalization or radiolabeling [2]. The compound's moderate lipophilicity (LogP 3.27) [3] may confer favorable cellular permeability for live-cell imaging applications.

Process Chemistry: Intermediate for CNS-Targeted Pharmaceuticals

Use 5-Amino-3-(3-bromophenyl)isoxazole as a key intermediate in the synthesis of central nervous system (CNS) drug candidates. Vendor literature indicates this compound is employed in the preparation of molecules targeting neurological disorders [4]. Its lower melting point (119-121 °C) compared to the para-bromo isomer (160-166 °C) may facilitate easier handling and dissolution in reaction media during scale-up operations.

Analytical Method Development: Chromatographic Standard

Deploy the compound as a reference standard for HPLC or LC-MS method development, leveraging its defined purity (98%) and the availability of batch-specific analytical data (NMR, HPLC, GC) . The distinct retention behavior predicted by its LogP (3.27) and topological polar surface area (TPSA 52.05 Ų) [5] provides a benchmark for developing separation methods for isoxazole-containing pharmaceutical impurities or metabolites.

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